2-(3-Methylbutyl)pyrrolidine
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Overview
Description
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Biochemical Pathways
Pyrrolidine alkaloids have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a parent compound, have been compared with those of the aromatic pyrrole and cyclopentane . This information could potentially provide insights into the ADME properties of 2-(3-Methylbutyl)pyrrolidine.
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
The storage temperature for this compound is typically room temperature , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols is also a viable route .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials such as carbonyl compounds and 3-chloropropylamine . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylbutyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride (SOCl₂) are typical substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
2-(3-Methylbutyl)pyrrolidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(3-Methylbutyl)pyrrolidine can be compared with other similar compounds such as N-(2-Methylbutyl)pyrrolidine and N-(3-Methylbutyl)pyrrolidine . While these compounds share a similar pyrrolidine ring structure, the position and nature of the substituents can significantly affect their chemical properties and biological activities. The unique 3-methylbutyl substituent in this compound imparts distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-methylbutyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)5-6-9-4-3-7-10-9/h8-10H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHNQRWWFPHQPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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